molecular formula C22H23N3O3 B11295739 2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B11295739
M. Wt: 377.4 g/mol
InChI Key: SOXKMNPOPWTCKE-UHFFFAOYSA-N
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Description

2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a dioxino-benzimidazole core and a tetrahydro-naphthalenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the dioxino-benzimidazole core. This can be achieved through a series of condensation reactions involving appropriate precursors under controlled conditions. The final step involves the coupling of the dioxino-benzimidazole core with the tetrahydro-naphthalenyl group using reagents such as acetic anhydride and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOLE: Shares the dioxino-benzimidazole core but lacks the tetrahydro-naphthalenyl group.

    N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE: Contains the tetrahydro-naphthalenyl group but lacks the dioxino-benzimidazole core.

Uniqueness

The uniqueness of 2-(2-METHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-14-23-18-11-20-21(28-10-9-27-20)12-19(18)25(14)13-22(26)24-17-8-4-6-15-5-2-3-7-16(15)17/h2-3,5,7,11-12,17H,4,6,8-10,13H2,1H3,(H,24,26)

InChI Key

SOXKMNPOPWTCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1CC(=O)NC4CCCC5=CC=CC=C45)OCCO3

Origin of Product

United States

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